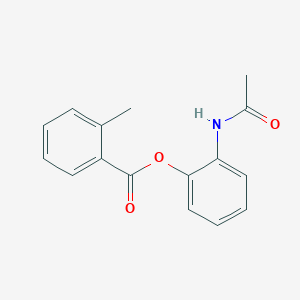
2-(Acetylamino)phenyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)phenyl 2-methylbenzoate is a commonly used compound in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. This compound is also known as N-Acetyl-2-aminophenyl 2-methylbenzoate or N-Acetyl-2-aminobenzoyl-o-toluidine.
Mécanisme D'action
The mechanism of action of 2-(Acetylamino)phenyl 2-methylbenzoate involves the formation of a colored complex with the target biomolecule. This complex is formed due to the reaction between the amino group of the biomolecule and the acetyl group of the compound. The intensity of the color is directly proportional to the concentration of the biomolecule.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound and is considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(Acetylamino)phenyl 2-methylbenzoate in lab experiments is its high sensitivity and specificity for the detection and quantification of various biomolecules. It is also a relatively inexpensive reagent and is readily available in the market.
However, one of the limitations of using this compound is its low solubility in water, which can restrict its use in aqueous solutions. It is also sensitive to light and air, and therefore, needs to be stored in a dark and dry place.
Orientations Futures
There are several future directions for the use of 2-(Acetylamino)phenyl 2-methylbenzoate in scientific research. One such direction is the development of new derivatives of this compound that can be used for the detection and quantification of other biomolecules.
Another direction is the exploration of its potential applications in the field of biotechnology, such as the development of biosensors and diagnostic tools for the detection of diseases. The use of this compound in the synthesis of new pharmaceuticals is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a versatile compound that has several applications in scientific research. Its high sensitivity and specificity for the detection and quantification of various biomolecules make it a valuable reagent for laboratory experiments. However, its limitations such as low solubility in water and sensitivity to light and air need to be taken into consideration while using it in experiments. With further research, this compound has the potential to be used in a wide range of applications in the field of biotechnology and pharmaceuticals.
Méthodes De Synthèse
The synthesis of 2-(Acetylamino)phenyl 2-methylbenzoate involves the reaction of 2-aminophenol with 2-methylbenzoic acid in the presence of acetic anhydride. The reaction proceeds via an acylation mechanism, where the acetyl group is transferred from the acetic anhydride to the amino group of 2-aminophenol, forming N-acetyl-2-aminophenol. This intermediate then reacts with 2-methylbenzoic acid to form this compound.
Applications De Recherche Scientifique
2-(Acetylamino)phenyl 2-methylbenzoate is widely used in scientific research as a reagent for the detection and quantification of various biomolecules such as amino acids, peptides, and proteins. It is also used as a precursor for the synthesis of other compounds such as dyes and pharmaceuticals.
Propriétés
Formule moléculaire |
C16H15NO3 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
(2-acetamidophenyl) 2-methylbenzoate |
InChI |
InChI=1S/C16H15NO3/c1-11-7-3-4-8-13(11)16(19)20-15-10-6-5-9-14(15)17-12(2)18/h3-10H,1-2H3,(H,17,18) |
Clé InChI |
NNVOKNKUIHVVTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2NC(=O)C |
SMILES canonique |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B249993.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B249994.png)
![2-(2-isopropylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B249995.png)
![Methyl 4-({[(allylamino)carbonothioyl]amino}carbonyl)benzoate](/img/structure/B249997.png)
![Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B249999.png)
![Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250000.png)
![N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250002.png)
![2-(2-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B250003.png)

![3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B250006.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)
![N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea](/img/structure/B250008.png)
![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)
